N'-(3-bromophenyl)cyclohexanecarboximidamide
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Overview
Description
N'-(3-bromophenyl)cyclohexanecarboximidamide is a chemical compound characterized by a bromophenyl group attached to a cyclohexanecarboximidamide moiety
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The synthesis of this compound typically begins with the bromination of phenylcyclohexanecarboximidamide using bromine in the presence of a catalyst such as iron(III) bromide.
Cyclization Reaction: The intermediate compound undergoes cyclization to form the cyclohexanecarboximidamide ring structure.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified through recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: N'-(3-bromophenyl)cyclohexanecarboximidamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation. Industry: The compound is utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which N'-(3-bromophenyl)cyclohexanecarboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-bromophenyl)cyclohexanecarboximidamide: Similar structure but with the bromine atom at a different position on the phenyl ring.
N-(3-chlorophenyl)cyclohexanecarboximidamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromophenyl)benzamide: Similar phenyl group but with a different carboximidamide moiety.
Uniqueness: N'-(3-bromophenyl)cyclohexanecarboximidamide is unique due to its specific arrangement of atoms, which influences its reactivity and biological activity
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17BrN2 |
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Molecular Weight |
281.19 g/mol |
IUPAC Name |
N'-(3-bromophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H17BrN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,15,16) |
InChI Key |
LDIWIHHRIXZHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
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